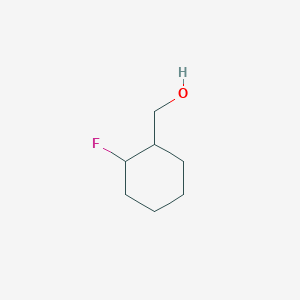

(2-Fluorocyclohexyl)methanol

Description

Historical Context of Fluorine in Organic Molecules for Research

The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself. jst.go.jpnih.gov In 1862, Alexander Borodin is credited with the first synthesis of an organofluorine compound through a halogen exchange reaction. nih.gov However, the actual first synthesis was reported earlier in 1835 by Dumas and Péligot, who prepared methyl fluoride (B91410). nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 marked a significant milestone, though early attempts to react it with organic compounds were fraught with difficulties, often resulting in explosions or decomposition. nih.gov

The 20th century witnessed a dramatic expansion of organofluorine chemistry, largely driven by the demands of World War II and the need for inert materials. nih.gov The development of methods to control the reactivity of fluorine, such as dilution with inert gases, paved the way for safer and more efficient fluorination reactions. nih.gov This era saw the rise of industrially significant compounds like chlorofluorocarbons (CFCs) and the beginning of the exploration of fluorine's unique effects on the properties of organic molecules. nih.govacs.org Today, the carbon-fluorine bond, being the strongest in organic chemistry, is a key feature in a multitude of materials essential to modern society. jst.go.jpnih.gov

Significance of Fluorinated Alcohols in Advanced Synthesis

Fluorinated alcohols have emerged as powerful tools in advanced organic synthesis, acting as both unique reaction media and effective promoters for a wide range of transformations. researchgate.net Their distinct properties, such as strong hydrogen-bonding ability, high polarity, and low nucleophilicity, set them apart from their non-fluorinated counterparts. researchgate.netacs.org These characteristics allow them to facilitate reactions, often in the absence of a catalyst, by activating substrates through hydrogen bonding. researchgate.net

One of the key applications of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) is in promoting challenging C-H activation reactions. rsc.org They have been shown to improve reactivity, as well as site- and stereoselectivity in various direct functionalization processes. rsc.org Furthermore, fluorinated alcohols are effective in promoting nucleophilic substitution reactions, cycloadditions, epoxidations, and the ring-opening of epoxides and aziridines. researchgate.netacs.orgarkat-usa.org Their ability to stabilize cationic intermediates while being poor nucleophiles themselves prevents unwanted side reactions, making them invaluable in modern synthetic strategies. acs.org

Current Research Landscape of (2-Fluorocyclohexyl)methanol Analogues

The current research landscape for analogues of this compound is primarily focused on their synthesis and conformational analysis. While specific research on this compound itself is limited in publicly available literature, studies on related fluorinated cyclohexyl derivatives provide significant insights. For instance, research on fluorocyclohexane (B1294287) reveals a conformational equilibrium between the axial and equatorial forms, with the equatorial conformer being more abundant in the vapor and liquid phases. scispace.com

The introduction of a fluorine atom into a cyclohexyl ring significantly influences its conformational preferences due to stereoelectronic effects. beilstein-journals.org These effects, including hyperconjugation and electrostatic interactions, are being exploited to control the three-dimensional shape of molecules, which is of particular interest in medicinal chemistry and materials science. beilstein-journals.org The synthesis of fluorinated cyclohexyl structures often involves the deoxyfluorination of corresponding alcohols using reagents like diethylaminosulfur trifluoride (DAST). google.comresearchgate.net

Analogues such as (1-fluorocyclohexyl)methanol (B53945) and (4-fluorocyclohexyl)methanol (B2538806) are commercially available and used as building blocks in chemical synthesis. fluorochem.co.uksigmaaldrich.comnih.gov Research into the synthesis of related structures, like 4-fluorocyclohexanone (B1313779) from 4-fluorocyclohexan-1-ol, highlights the synthetic pathways available for accessing these types of compounds. google.com

Scope and Objectives of Research on this compound

The primary objectives of research involving this compound and its isomers revolve around understanding their fundamental chemical properties and exploring their potential as synthetic building blocks. A major area of investigation is the conformational analysis of these molecules. The position of the fluorine atom on the cyclohexane (B81311) ring relative to the hydroxymethyl group is expected to have a profound impact on the molecule's preferred conformation. beilstein-journals.orgresearchgate.net Studies on similar systems, like 2-halocyclohexanones, show that the stability of axial versus equatorial conformers is influenced by the halogen and the solvent. researchgate.net

The synthesis of this compound, likely proceeding through the reduction of a corresponding 2-fluorocyclohexanecarboxylic acid derivative or the fluorination of a diol, is another key research focus. The stereoselective synthesis of specific isomers (cis/trans) is a significant challenge and a primary objective for chemists working in this area.

Furthermore, the unique stereoelectronic properties imparted by the fluorine atom make these compounds interesting candidates for use as chiral ligands in asymmetric catalysis or as precursors for biologically active molecules. The C-F bond can act as a conformational tool, pre-organizing a molecule into a specific shape, which can enhance its interaction with biological targets or influence the stereochemical outcome of a reaction. beilstein-journals.org

Data and Properties

Below are tables detailing the properties of this compound and a related analogue.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1206675-26-4 |

| Molecular Formula | C7H13FO |

| Molecular Weight | 132.18 g/mol |

| IUPAC Name | This compound |

| SMILES Code | OCC1C(F)CCCC1 |

Data sourced from bldpharm.com

Table 2: Computed Properties of (1-Fluorocyclohexyl)methanol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 132.18 g/mol | PubChem 2.2 |

| XLogP3 | 1.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Exact Mass | 132.095043196 Da | PubChem 2.2 |

| Monoisotopic Mass | 132.095043196 Da | PubChem 2.2 |

| Topological Polar Surface Area | 20.2 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 9 | Cactvs 3.4.8.18 |

Data sourced from nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluorocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYBVZRUZMOHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluorocyclohexyl Methanol

General Synthesis Strategies for Fluorinated Cyclohexanols and their Methanol (B129727) Derivatives

The synthesis of fluorinated cyclohexanols and their corresponding methanol derivatives can be achieved through several strategic approaches. These methods primarily involve the introduction of fluorine via nucleophilic or electrophilic sources, the conversion of existing functional groups, or the transformation of substrates already containing fluorine.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a cornerstone in the synthesis of organofluorine compounds, involving the displacement of a leaving group by a fluoride (B91410) ion. numberanalytics.com This approach is widely used for the preparation of fluorinated cyclohexanes. Common sources of nucleophilic fluoride include alkali metal fluorides (e.g., KF), ammonium (B1175870) fluorides (e.g., TBAF), and hydrogen fluoride-amine complexes (e.g., Et3N·3HF). numberanalytics.comcore.ac.uk The success of these reactions is highly dependent on the nature of the substrate, the leaving group, the fluoride source, and the reaction conditions.

In the context of synthesizing (2-Fluorocyclohexyl)methanol precursors, a typical strategy involves the ring opening of a suitable epoxide with a nucleophilic fluoride source. For instance, the treatment of cyclohexene (B86901) oxide with hydrogen fluoride-amine complexes can yield a mixture of fluorohydrin isomers. Subsequent reduction of a protected carboxylic acid or ester at the C1 position would lead to the desired this compound. However, challenges such as competing elimination reactions and the formation of regio- and stereoisomeric mixtures are often encountered. uea.ac.uk For example, attempts to synthesize fluorinated perhexiline (B1211775) derivatives via nucleophilic attack on a 4-cyclohexyl mesylate or triflate using TBAF or KF resulted in elimination rather than substitution. uea.ac.uk

A notable application of nucleophilic fluorination is the conversion of acyl chlorides to acyl fluorides, which can be valuable intermediates. qub.ac.uk While not directly producing this compound, this highlights the versatility of nucleophilic fluorination in creating fluorinated building blocks.

Electrophilic Fluorination Techniques

Electrophilic fluorination offers a complementary approach to nucleophilic methods, particularly for the fluorination of electron-rich substrates such as enols, enol ethers, and alkenes. wikipedia.org This method utilizes reagents that deliver an electrophilic fluorine atom ("F+"). wikipedia.org A variety of N-F based reagents have been developed, with Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) being among the most common. wikipedia.orgjuniperpublishers.com

The synthesis of 2-fluorocyclohexanol derivatives can be envisioned through the electrophilic fluorination of a cyclohexene precursor. For example, the reaction of a protected cyclohex-1-ene-1-methanol with an electrophilic fluorinating agent could potentially introduce fluorine at the C2 position. The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including both SN2 and single-electron transfer (SET) pathways. wikipedia.org

The choice of reagent and reaction conditions is crucial for achieving high yields and selectivities. For instance, the fluorination of 1-(trimethylsilyloxy)cyclohexene with N-Fluoropyridinium tetrafluoroborate (B81430) has been reported, demonstrating the feasibility of fluorinating enol ethers of cyclohexanones. juniperpublishers.com Furthermore, enantioselective electrophilic fluorination of β-ketoesters has been achieved using chiral catalysts, highlighting the potential for stereocontrol in these reactions. juniperpublishers.comacs.org

Fluorination of Hydroxyl Precursors

Direct conversion of a hydroxyl group to a fluorine atom, known as deoxofluorination, is a powerful and frequently employed strategy. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are the most common reagents for this transformation. researchgate.netresearchgate.net These reagents can convert alcohols to alkyl fluorides under relatively mild conditions. researchgate.net

The synthesis of this compound could be approached by the deoxofluorination of a suitable diol precursor, such as cyclohexane-1,2-dimethanol. However, the chemoselectivity of the fluorination of diols can be complex and substrate-dependent. beilstein-journals.orgd-nb.info For example, the treatment of a cyclohexane-derived diol with excess Deoxofluor can lead to the formation of not only the expected fluorinated product but also highly unsaturated byproducts. beilstein-journals.org Rearrangements and elimination reactions are also common side reactions, as observed in the attempted dehydroxyfluorination of a 4-hydroxy-perhexiline derivative with DAST, which led to dehydration. uea.ac.uk The thermal stability of DAST is a concern, making the more stable Deoxo-Fluor a preferred reagent in many cases. orgsyn.org

Transformations of Fluorine-Containing Substrates

An alternative strategy involves starting with a substrate that already contains one or more fluorine atoms and performing chemical transformations on other parts of the molecule. researchgate.net This approach is particularly useful when the desired fluorinated starting material is readily available. For instance, if a fluorinated cyclohexane (B81311) derivative with a suitable functional group is accessible, it can be converted to the target this compound.

One example involves the reduction of a fluorinated benzoic acid or its ester derivative. beilstein-journals.org For example, the reduction of an ethyl ester of a fluorinated phenylcyclohexane (B48628) derivative using sodium borohydride (B1222165) can yield the corresponding benzyl (B1604629) alcohol. beilstein-journals.org Similarly, a fluorinated cyclohexanecarboxylic acid or its ester could be reduced to afford this compound. This approach avoids the direct handling of potentially hazardous fluorinating agents in the final steps of the synthesis.

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Chiral auxiliary-based approaches are a well-established strategy for inducing stereoselectivity in a variety of chemical transformations. wikipedia.orgsigmaaldrich.com

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. sigmaaldrich.comethz.ch This strategy has been successfully applied in numerous asymmetric syntheses, including ene reactions and aldol (B89426) reactions. wikipedia.org

In the context of synthesizing enantiomerically enriched this compound, a chiral auxiliary could be attached to a cyclohexene precursor. For example, a chiral oxazolidinone, popularized by David A. Evans, could be used to control the stereoselective fluorination of an enolate derived from a cyclohexanone (B45756) derivative. wikipedia.orgmdpi.com The bulky auxiliary would shield one face of the molecule, directing the incoming electrophilic fluorinating agent to the opposite face.

Another possibility involves the use of chiral auxiliaries in diastereoselective reactions. For instance, a chiral auxiliary attached to a glyoxylate (B1226380) could undergo an ene reaction with a cyclohexene derivative, followed by fluorination. wikipedia.org While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively documented in the provided search results, the principles of this methodology are broadly applicable. The successful use of chiral auxiliaries in the stereoselective synthesis of bicyclo[3.2.0]heptanes via photocycloaddition demonstrates the power of this approach in controlling the stereochemistry of complex ring systems. mdpi.com

Asymmetric Catalysis in Fluorocyclohexylmethanol Synthesis

Asymmetric catalysis is a cornerstone for producing enantiomerically enriched compounds, and its application to the synthesis of this compound is critical for accessing specific stereoisomers. A key strategy involves the catalytic asymmetric hydrogenation of unsaturated precursors. scholaris.ca While direct examples for this compound are specific, the principle is well-established for creating chiral cyclohexanes. scholaris.ca This method often employs transition metal catalysts, such as rhodium or iridium, combined with chiral ligands (e.g., DIOP, BINAP). scholaris.ca The catalyst-ligand complex creates a chiral environment that directs the addition of hydrogen across a double bond in a precursor molecule, thereby setting the stereochemistry. For instance, a protected cyclohexene-based aldehyde or ketone could undergo asymmetric hydrogenation to establish the chiral centers before subsequent fluorination or functional group manipulation. The success of this approach hinges on the ability of the substrate to coordinate effectively with the metal catalyst to facilitate high enantioinduction. scholaris.ca

Diastereoselective Synthetic Routes

Controlling the relative stereochemistry between the fluorine atom and the hydroxymethyl group (cis vs. trans) is a significant challenge addressed by diastereoselective synthesis. These routes often rely on substrate control, where the existing stereochemistry of a starting material directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of a (2-Fluorocyclohexyl)ketone can be influenced by the steric hindrance imposed by the existing fluorine atom, favoring the approach of a reducing agent from the less hindered face.

Alternatively, cascade reactions, such as a double Michael addition strategy, have been employed to construct highly functionalized cyclohexanone skeletons with excellent diastereoselectivity. researchgate.net While applied to different substrates, this principle of using a cascade reaction to build the cyclic core and set multiple stereocenters in a single process is a powerful tool. In the context of this compound, a carefully designed fluorinated Michael donor could react with an acceptor to initiate a cyclization that yields a cyclohexene derivative with defined diastereoselectivity, which can then be converted to the target alcohol.

Enantioselective Organocatalytic Technologies

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and unique reactivity. caltech.edufrontiersin.org For the synthesis of chiral fluorinated molecules, enantioselective organocatalysis provides direct and efficient pathways. A prominent strategy involves the α-functionalization of aldehydes or ketones. caltech.edu For example, cyclohexanecarbaldehyde could be converted into its corresponding nucleophilic enamine intermediate using a chiral secondary amine catalyst, such as a proline-derived imidazolidinone. caltech.eduscienceopen.com This enamine can then react with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom at the α-position with high enantioselectivity. caltech.edu The resulting α-fluoroaldehyde can be subsequently reduced to afford the desired this compound. This methodology tolerates a wide variety of functional groups and can achieve excellent yields and enantioselectivities with catalyst loadings as low as 1 mol%. caltech.edu

Table 1: Comparison of Organocatalytic Fluorination Strategies

| Catalyst Type | Typical Substrate | Activation Mode | Common Fluorine Source | Key Advantage |

|---|---|---|---|---|

| Chiral Secondary Amines (e.g., Imidazolidinones) | Aldehydes, Ketones | Enamine Catalysis | N-fluorobenzenesulfonimide (NFSI) | Direct α-fluorination with high enantioselectivity. caltech.edu |

| Cinchona Alkaloids | Ketones | Hydrogen Bonding/Phase-Transfer | Selectfluor | Effective for ketone substrates, providing high yields and enantioselectivities. caltech.edu |

| Chiral Phosphoric Acids (CPAs) | Vinylindoles, ortho-Quinone Methides | Brønsted Acid Catalysis | (Indirectly, in cycloadditions) | Catalyzes inverse electron-demand Diels–Alder reactions to form complex chiral scaffolds. mdpi.com |

Novel Synthetic Routes and Catalyst Development for this compound Formation

The quest for more efficient and selective synthetic methods continues to drive innovation in catalyst design and the exploration of novel reaction pathways.

Catalytic Transformations Involving Epoxides

The ring-opening of epoxides is a classic and highly effective strategy for installing vicinal functional groups. The asymmetric ring-opening of a meso-epoxide, such as cyclohexene oxide, with a fluoride source is a direct route to enantioenriched β-fluoroalcohols. princeton.edu This transformation has seen significant progress through the development of dual-catalyst systems. princeton.edu These systems often consist of a chiral Lewis acid catalyst and a cocatalyst, such as an amine. The Lewis acid activates the epoxide towards nucleophilic attack, while the amine can generate the active hydrogen fluoride (HF) nucleophile in situ from a latent source like benzoyl fluoride. princeton.edu Mechanistic studies have revealed that a cooperative effect between the two catalysts is crucial for achieving high reactivity and selectivity, leading to the formation of a chiral transition-metal fluoride as the active nucleophilic species. princeton.edu This method allows for both the desymmetrization of meso epoxides and the kinetic resolution of terminal epoxides under mild conditions. princeton.edu

Development of Transition Metal-Catalyzed Fluorination

Transition metal catalysis has become an indispensable tool for forming carbon-fluorine bonds. beilstein-journals.org Recent advancements have focused on the direct C–H fluorination of aliphatic systems, which represents a highly atom-economical approach. nih.gov Catalysts based on metals such as palladium (Pd), rhodium (Rh), and iron (Fe) have been developed for this purpose. nih.govrsc.org A common strategy involves the use of a directing group attached to the substrate, which positions the metal catalyst in proximity to a specific C–H bond, enabling site-selective fluorination. nih.gov For a cyclohexane system, a directing group could be temporarily installed to guide the fluorination to the C2 position. The fluorinating agents used in these reactions are typically electrophilic, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI). nih.govmdpi.com While challenges related to catalyst turnover and selectivity remain, transition metal-catalyzed C(sp³)–H fluorination holds great promise for the streamlined synthesis of molecules like this compound. nih.gov

Table 2: Overview of Catalytic Methods for Fluorination

| Methodology | Catalyst/Reagent | Substrate/Precursor | Mechanism Highlights | Stereochemical Control |

|---|---|---|---|---|

| Asymmetric Epoxide Ring-Opening | Chiral Lewis Acid + Amine | Cyclohexene Oxide | Dual catalysis generates a chiral metal-fluoride nucleophile in situ. princeton.edu | Excellent enantioselectivity. |

| Transition Metal-Catalyzed C-H Fluorination | Pd(II), Rh(III), Fe(II) | Substituted Cyclohexane | Directing-group assisted C-H activation and subsequent fluorination. nih.gov | High diastereoselectivity and site-selectivity. |

| Enantioselective Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Cyclohexanecarbaldehyde | Formation of a chiral enamine intermediate that reacts with an electrophilic fluorine source. caltech.edu | Excellent enantioselectivity. |

Bio- and Chemo-Enzymatic Approaches to Fluorinated Cyclohexyl Systems

The integration of enzymes into synthetic pathways, known as chemo-enzymatic synthesis, offers unparalleled selectivity under mild, environmentally friendly conditions. nih.gov Enzymes can perform transformations that are difficult to achieve with conventional chemical methods. nih.govfrontiersin.org In the synthesis of this compound, enzymes could be used in several ways. For instance, a lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), could be used for the kinetic resolution of a racemic mixture of this compound or its ester derivative, selectively hydrolyzing one enantiomer to leave the other in high enantiomeric excess. mdpi.com

Another powerful approach involves the enzymatic epoxidation of cyclohexene, followed by chemical ring-opening. Lipase-catalyzed perhydrolysis can generate a peroxycarboxylic acid in situ, which then performs the epoxidation. frontiersin.org Furthermore, specialized enzymes known as fluorinases exist in nature, although their application in synthetic chemistry is still an emerging field. More commonly, chemo-enzymatic strategies are used to build complex fluorinated molecules, such as fluorinated sugar nucleotides, where enzymes like glycosyltransferases are used to handle the fluorinated building blocks. nih.gov These examples highlight the potential of harnessing biocatalysis to master the stereochemical challenges inherent in the synthesis of fluorinated cyclohexyl systems. nih.govglycoforum.gr.jp

Conformational Analysis and Dynamics of 2 Fluorocyclohexyl Methanol

Theoretical Studies of Conformational Preferences

Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have proven to be invaluable tools in elucidating the conformational preferences of substituted cyclohexanes. While direct computational studies on (2-Fluorocyclohexyl)methanol are not extensively documented, a wealth of information can be gleaned from studies on closely related analogs such as trans-2-fluorocyclohexanol (B1313321) and cis-2-halocyclohexanols.

Ab initio and DFT calculations are employed to model the potential energy surface of molecules and identify stable conformers (energy minima) and the energy barriers between them (transition states). For halogenated cyclohexanes, these methods have been instrumental in understanding the factors that determine the axial or equatorial preference of substituents.

In a study on trans-2-fluorocyclohexanol, ab initio calculations at the 6-31G*(MP2) level were used to determine the relative energies of the diequatorial (eq-eq) and diaxial (ax-ax) conformers. The calculations predicted a certain energy difference between these conformers in the vapor phase rsc.org. Similarly, for cis-2-halocyclohexanols, theoretical calculations, including DFT and perturbation theory (MP2/6-311++G(3df,2p)), were performed to assess the energies of the conformers with the hydroxyl group in the equatorial and the halogen in the axial position (ea), and vice-versa (ae) researchgate.net.

These computational approaches allow for the systematic investigation of various factors influencing conformational stability, providing insights that complement experimental data.

The chair conformation of the cyclohexane (B81311) ring is the most stable arrangement, and for a disubstituted cyclohexane like this compound, there are two primary chair conformers for each of the cis and trans isomers that are in equilibrium through a process of ring inversion.

For the trans isomer, the two chair conformers are the diequatorial (eq-eq) and the diaxial (ax-ax) forms. For the cis isomer, the conformers are the axial-equatorial (ax-eq) and the equatorial-axial (eq-ax) forms. Theoretical calculations help to determine the relative energies of these conformers, which correspond to the energy minima on the potential energy surface.

The energy barrier to ring inversion, which proceeds through higher-energy transition states like the half-chair and boat conformations, can also be calculated. For 2-fluorocyclohexanone, a related compound, the energy difference between the equatorial and axial conformers in the vapor phase was determined to be 0.45 kcal mol⁻¹, with the axial conformer being more stable researchgate.net. This highlights the ability of theoretical methods to quantify subtle energy differences.

| Compound | Energy Difference (Eeq - Eax) (kcal mol⁻¹) | Most Stable Conformer in Vapor Phase |

|---|---|---|

| 2-Fluorocyclohexanone | 0.45 | Axial |

| 2-Chlorocyclohexanone | 1.05 | Axial |

| 2-Bromocyclohexanone | 1.50 | Axial |

| 2-Iodocyclohexanone | 1.90 | Axial |

Intramolecular interactions play a crucial role in determining the most stable conformation. In this compound, a key interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group of the hydroxymethyl substituent and the fluorine atom.

In the case of trans-2-fluorocyclohexanol, the presence of an OH⋯F hydrogen bond in the diequatorial conformer is a significant stabilizing factor rsc.org. This attractive interaction is estimated to be around 1.6 kcal mol⁻¹ rsc.org. This finding suggests that a similar intramolecular hydrogen bond could be a dominant factor in the conformational preference of trans-(2-Fluorocyclohexyl)methanol, favoring the diequatorial arrangement.

For the cis isomer, theoretical calculations combined with molecular dynamics simulations on cis-2-halocyclohexanols have indicated that the conformer with an equatorial hydroxyl group and an axial halogen is slightly favored due to hydrogen bonding researchgate.net. These interactions can significantly influence the delicate energy balance between conformers.

By calculating the relative free energies of the stable conformers, computational methods can predict the position of the conformational equilibrium. For trans-2-fluorocyclohexanol, the theoretically predicted energy difference in the vapor phase was compared with experimental values obtained in various solvents, highlighting the significant effect of solvation on the equilibrium rsc.org.

In the case of 2-fluorocyclohexanone, while the axial conformer is more stable in the vapor phase, the equatorial conformer becomes predominant in all solvents studied researchgate.net. This reversal of stability underscores the importance of considering solvent effects in computational models, often through the use of solvation models like the Polarizable Continuum Model (PCM).

Spectroscopic Probes of Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for investigating the conformational dynamics of molecules in solution. By analyzing various NMR parameters, it is possible to determine the populations of different conformers and the thermodynamics of the conformational equilibrium.

The conformational equilibrium of substituted cyclohexanes is often studied using ¹H and ¹³C NMR spectroscopy. A key parameter for conformational assignment is the vicinal proton-proton coupling constant (³JHH), which is related to the dihedral angle between the coupled protons through the Karplus equation.

In the chair conformation of a cyclohexane ring, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct (approximately 180°, 60°, and 60°, respectively). This leads to characteristic ranges for the corresponding ³JHH values. By measuring the time-averaged coupling constants at room temperature, and in some cases, the individual coupling constants at low temperatures where the ring inversion is slow on the NMR timescale, the populations of the conformers can be determined.

For trans-2-fluorocyclohexanol, low-temperature NMR spectra allowed for the direct integration of signals from the diequatorial and diaxial conformers, providing their relative populations rsc.org. The vicinal HH couplings of the proton at C-2 were also measured in the dominant diequatorial conformer rsc.org. Similarly, for cis-2-halocyclohexanols, low-temperature NMR experiments were conducted to measure the conformer populations in different solvents researchgate.net.

| Compound | Solvent | Population of Equatorial-OH, Axial-Halogen Conformer (%) |

|---|---|---|

| cis-2-Fluorocyclohexanol | CD₂Cl₂ | ~60-70 |

| Acetone-d₆ | ~60-70 | |

| Methanol-d₄ | ~60-70 | |

| cis-2-Chlorocyclohexanol | CD₂Cl₂ | ~60-70 |

| Acetone-d₆ | ~60-70 | |

| Methanol-d₄ | ~60-70 | |

| cis-2-Bromocyclohexanol | CD₂Cl₂ | ~60-70 |

| Acetone-d₆ | ~60-70 | |

| Methanol-d₄ | ~60-70 |

This approach provides crucial experimental data to validate and refine the theoretical models of the conformational behavior of this compound and related compounds.

Vibrational Spectroscopy (IR, Raman) in Conformational Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of substituted cyclohexanes like this compound. uni-siegen.demdpi.com These methods probe the vibrational energy levels of a molecule, which are sensitive to its three-dimensional structure. uni-siegen.demdpi.com Consequently, different conformers of a molecule, such as the axial and equatorial forms of this compound, will exhibit distinct IR and Raman spectra, allowing for their identification and quantification.

The fundamental principle behind this application is that the vibrational frequencies of specific bonds and bending modes are influenced by the local steric and electronic environment. In cyclohexane derivatives, the orientation of a substituent (axial or equatorial) significantly alters these environments. For instance, the C-F stretching vibration is a key marker. Its frequency and intensity can differ between the axial and equatorial conformers due to changes in dipole moment and polarizability, which are the selection rules for IR and Raman spectroscopy, respectively. uni-siegen.de

The table below, based on data from fluorocyclohexane (B1294287), illustrates the types of vibrational bands that are used to distinguish between axial and equatorial conformers. Similar characteristic bands would be expected for this compound, with additional complexity introduced by the vibrations of the hydroxymethyl group.

| Conformer | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Axial Fluorocyclohexane | C-F Stretch | ~830 | IR |

| Axial Fluorocyclohexane | CH₂ Rock | ~866 | IR |

| Equatorial Fluorocyclohexane | C-F Stretch | ~894 | IR |

| Equatorial Fluorocyclohexane | CH₂ Rock | ~845 | IR |

This table is illustrative and based on data for fluorocyclohexane. The exact wavenumbers for this compound may differ.

Solid-State NMR for Conformational Analysis in Inclusion Compounds

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a crucial technique for the structural elucidation of molecules in the solid phase, including for the conformational analysis of guest molecules within inclusion compounds. nih.govnih.gov Inclusion compounds, formed when a "guest" molecule like this compound is encapsulated within the cavity of a "host" molecule (e.g., a cyclodextrin), often lock the guest into a specific conformation. ssNMR can provide detailed information about this conformation, which may differ significantly from that in solution. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. nih.gov For fluorinated compounds, ¹⁹F ssNMR is particularly powerful. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes and host-guest interactions. nih.govnih.gov When this compound is included within a host cavity, changes in its ¹⁹F chemical shift, as well as the ¹³C and ¹H shifts, can be observed. These changes provide insights into the specific conformation adopted by the guest and the nature of its interactions with the host. nih.govnih.gov

Furthermore, 2D ssNMR experiments can be used to determine internuclear distances and the relative orientation of different parts of the guest molecule with respect to the host, thereby building a detailed picture of the inclusion complex's geometry. nih.gov For this compound, this could definitively establish whether the fluorocyclohexyl ring is in an axial or equatorial conformation within the host and how the hydroxymethyl side chain is oriented.

The following table illustrates the hypothetical ¹⁹F and ¹³C ssNMR chemical shift changes that might be observed for this compound upon formation of an inclusion complex.

| State of Compound | Nucleus | Hypothetical Chemical Shift (ppm) | Interpretation |

|---|---|---|---|

| Free Solid | ¹⁹F | δ₁ | Chemical shift of the fluorine atom in the pure solid state. |

| Inclusion Complex | ¹⁹F | δ₂ (where δ₂ ≠ δ₁) | A change in chemical shift indicates an altered electronic environment due to host-guest interactions. |

| Free Solid | ¹³C (C-F carbon) | γ₁ | Chemical shift of the carbon bonded to fluorine in the pure solid. |

| Inclusion Complex | ¹³C (C-F carbon) | γ₂ (where γ₂ ≠ γ₁) | A shift reflects changes in the conformation and electronic structure upon inclusion. |

This table is illustrative of the expected changes in ssNMR spectra upon the formation of an inclusion complex.

Solvent Effects on Conformational Equilibria

The conformational equilibrium of flexible molecules like this compound is often sensitive to the surrounding environment, particularly the solvent. The relative stability of the axial and equatorial conformers can be significantly altered by solute-solvent interactions, leading to a shift in the equilibrium position.

Impact of Solvent Polarity on Conformational Preferences

In the case of 2-halocyclohexanones, it has been observed that while the axial conformer can be more stable in the gas phase, the equatorial conformer becomes predominant in all solvents studied. researchgate.net This preference for the equatorial position in solution increases with the polarity of the solvent. This is because the equatorial conformer often possesses a larger dipole moment, which is better stabilized by the dielectric medium of a polar solvent.

For this compound, one must consider the dipole moments of both the C-F and C-O bonds. The relative orientation of these dipoles in the axial and equatorial conformers will determine the net dipole moment of each. The conformer with the larger net dipole moment is expected to be more stabilized by polar solvents. Intramolecular hydrogen bonding between the fluorine and the hydroxyl group could also play a role, potentially stabilizing the axial conformer, but this effect can be competed with by intermolecular hydrogen bonding with protic solvents.

The general trend for the influence of solvent polarity on the conformational equilibrium of a polar substituted cyclohexane is summarized in the table below.

| Solvent | Relative Polarity | Expected Effect on Equilibrium | Favored Conformer |

|---|---|---|---|

| Hexane | Low | Minimal stabilization of polar conformers. Equilibrium dominated by steric factors. | Typically Equatorial |

| Chloroform | Medium | Moderate stabilization of the more polar conformer. | Shift towards the more polar conformer. |

| Methanol (B129727) | High | Strong stabilization of the more polar conformer. Potential for hydrogen bonding. | Increased population of the more polar conformer. |

| Water | Very High | Maximum stabilization of the more polar conformer. | Predominantly the more polar conformer. |

Computational Modeling of Solvation Effects

Computational chemistry provides powerful tools for investigating the influence of solvents on conformational equilibria. scispace.com By modeling the solute-solvent interactions, it is possible to calculate the relative free energies of the different conformers of this compound in various solvents and thus predict their equilibrium populations.

Two main approaches are used to model solvation effects: implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and is often effective at capturing the electrostatic component of solvation, which is crucial for understanding the effect of solvent polarity.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is more computationally intensive but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations are often used with explicit solvent models to sample a wide range of molecular configurations and calculate thermodynamic properties. stackexchange.com

These computational methods can be used to generate a thermodynamic profile of the conformational equilibrium of this compound as a function of solvent. The calculated energy differences between the axial and equatorial conformers in different solvents can then be compared with experimental data obtained from techniques like NMR or vibrational spectroscopy.

The following table presents hypothetical results from a computational study on this compound, illustrating the expected trend in the relative stability of the conformers with increasing solvent polarity.

| Solvent Model | Relative Free Energy (ΔG) of Axial Conformer (kJ/mol) | Relative Free Energy (ΔG) of Equatorial Conformer (kJ/mol) | Predicted More Stable Conformer |

|---|---|---|---|

| Gas Phase (in vacuo) | 1.5 | 0.0 | Equatorial |

| Cyclohexane (ε ≈ 2) | 1.2 | 0.0 | Equatorial |

| Dichloromethane (ε ≈ 9) | 0.5 | 0.0 | Equatorial |

| Methanol (ε ≈ 33) | -0.8 | 0.0 | Axial (assuming it is more polar) |

This table contains hypothetical data to illustrate the trends predicted by computational models. Negative ΔG indicates greater stability.

Advanced Spectroscopic Characterization Techniques for 2 Fluorocyclohexyl Methanol Structural Elucidation and Mechanistic Insight

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For (2-Fluorocyclohexyl)methanol, key characteristic absorption bands would be:

O-H Stretch: A strong and broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. libretexts.org The broadening is due to intermolecular hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the cyclohexane (B81311) and hydroxymethyl groups.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol. youtube.com

C-F Stretch: A strong absorption band in the 1000-1150 cm⁻¹ region is indicative of the C-F stretching vibration. youtube.com This band can sometimes overlap with the C-O stretch, requiring careful analysis.

The exact positions of these bands can be subtly influenced by the molecule's conformation and stereochemistry, as well as intermolecular interactions like hydrogen bonding. While less detailed than NMR for stereochemical analysis, vibrational spectroscopy provides a rapid and valuable method for confirming the presence of the key functional groups.

Table of Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³ CH, CH₂) | Stretching | 2850 - 3000 | Strong |

| C-O (Primary Alcohol) | Stretching | 1000 - 1075 | Strong |

| C-F (Alkyl Fluoride) | Stretching | 1000 - 1150 | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its specific bonds.

The most prominent feature in the spectrum is a strong, broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between molecules of this compound in the condensed phase. Another significant absorption is the C-O stretching vibration, which typically appears as a strong band between 1150 and 1050 cm⁻¹.

The aliphatic cyclohexane ring and the methylene (B1212753) group of the hydroxymethyl substituent give rise to C-H stretching vibrations. These are observed as multiple medium-to-strong bands in the 3000-2850 cm⁻¹ region. libretexts.orgudel.edu Specifically, absorptions just below 3000 cm⁻¹ are indicative of sp³ hybridized C-H bonds. libretexts.org Additionally, C-H bending (scissoring) vibrations for the CH₂ groups are typically found around 1470-1450 cm⁻¹. libretexts.org

A crucial band for the characterization of this molecule is the C-F stretching vibration. The position of this band can vary but is generally found in the 1150-1000 cm⁻¹ region for secondary fluoroalkanes. This peak may sometimes overlap with the strong C-O stretching band, requiring careful spectral interpretation.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3000 - 2850 | Medium to Strong | C-H Stretch | Cyclohexane, -CH₂OH |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1150 - 1050 | Strong | C-O Stretch | Primary Alcohol |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering based on changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar character often produce stronger signals in Raman spectra.

For this compound, the symmetric stretching vibrations of the C-C bonds within the cyclohexane ring are expected to be prominent in the Raman spectrum, typically appearing in the 1200-800 cm⁻¹ region. The C-H stretching vibrations (3000-2850 cm⁻¹) will also be present, complementing the data from the FTIR spectrum.

The C-F bond, due to its significant polarizability, should also exhibit a Raman active stretching mode. This provides an alternative method for confirming the presence of the fluorine substituent, especially if the corresponding peak is obscured in the FTIR spectrum. In contrast, the highly polar O-H bond, which gives a very strong and broad signal in FTIR, will typically show a weaker signal in the Raman spectrum.

Analysis of O-H Stretching Frequencies for Hydrogen Bonding Interactions

The precise frequency and shape of the O-H stretching band in the infrared spectrum offer significant insight into hydrogen bonding. In a very dilute solution using a non-polar solvent, intermolecular hydrogen bonding is minimized, and a sharp, weaker "free" O-H stretching band may appear around 3650-3590 cm⁻¹. researchgate.net However, in a pure sample or a concentrated solution, the dominant feature is the broad, intense band shifted to a lower frequency (3550-3200 cm⁻¹), which signifies strong intermolecular hydrogen bonding. researchgate.net

Furthermore, the stereochemistry of this compound allows for the possibility of intramolecular hydrogen bonding, particularly in the cis isomer, where the fluorine atom and the hydroxymethyl group are on the same side of the cyclohexane ring. An intramolecular H-bond can form between the hydroxyl proton and the electronegative fluorine atom. rsc.orgnih.govkpfu.ru This type of interaction typically results in a relatively sharp absorption band at a frequency lower than the free O-H but higher than the broad intermolecular H-bond band. The presence and characteristics of such a band can help in distinguishing between cis and trans isomers.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound. The molecular formula is C₇H₁₃FO. By calculating the theoretical exact mass from this formula and comparing it to the experimentally measured mass from HRMS, the elemental composition can be confirmed.

Table 2: HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass |

|---|

The high accuracy of HRMS helps to differentiate this compound from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing valuable structural information. In an MS/MS experiment, the molecular ion (parent ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (daughter ions).

For this compound (M = 132), the molecular ion peak [M]⁺ may be weak or absent in electron ionization (EI) mass spectra, which is common for alcohols. libretexts.orgyoutube.com Several characteristic fragmentation pathways are expected:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, mass 18), leading to a fragment ion at m/z 114 ([M-18]⁺). youtube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is a primary fragmentation mode for alcohols. youtube.commiamioh.edu This would result in the loss of the C₆H₁₀F ring as a radical, leading to a prominent peak from the [CH₂OH]⁺ ion at m/z 31.

Loss of Hydrogen Fluoride (B91410): Fluorinated compounds can undergo the elimination of hydrogen fluoride (HF, mass 20), which would produce a fragment ion at m/z 112 ([M-20]⁺). nih.gov

Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to a complex pattern of fragment ions, often with losses of C₂H₄ (28) or C₃H₆ (42) units. msu.edumdpi.com

Table 3: Predicted MS/MS Fragmentation for this compound (Parent Ion m/z 132)

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Ion |

|---|---|---|

| 114 | H₂O | [C₇H₁₁F]⁺ |

| 112 | HF | [C₇H₁₂O]⁺ |

| 101 | CH₂OH | [C₆H₁₀F]⁺ |

Analyzing these specific fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

UV-Visible Spectroscopy for Electronic Transitions (if applicable)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. This technique is most effective for compounds containing chromophores—functional groups with π-electrons or non-bonding electrons that can undergo n→π* or π→π* transitions. uobabylon.edu.iq Examples of chromophores include conjugated double bonds, aromatic rings, and carbonyl groups. msu.edu

This compound is a saturated aliphatic alcohol. youtube.comtheijes.com Its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the oxygen and fluorine atoms. The possible electronic transitions are σ→σ* and n→σ*. These transitions require very high energy, corresponding to absorption in the far-UV region (typically below 200 nm). uobabylon.edu.iq This region is outside the range of standard UV-Vis spectrophotometers.

Therefore, UV-Visible spectroscopy is generally not an applicable or informative technique for the structural elucidation of this compound, as it does not possess a suitable chromophore to produce a spectrum in the conventional 200-800 nm range. msu.edu

Computational Chemistry Investigations of 2 Fluorocyclohexyl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for understanding the stable conformations (conformers) of 2-fluorocyclohexanol and the energetic factors that differentiate them. These calculations allow for a detailed examination of the electronic effects at play, including the influence of the electronegative fluorine atom and the potential for intramolecular interactions.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and ground state properties of molecules. For the cis and trans isomers of 2-fluorocyclohexanol, DFT calculations are employed to optimize the geometries of various chair conformations and to determine their relative stabilities.

In cis-2-fluorocyclohexanol, two primary chair conformers are considered: one with the fluorine atom in an axial position and the hydroxyl group in an equatorial position (ae), and the other with an equatorial fluorine and an axial hydroxyl group (ea). For trans-2-fluorocyclohexanol (B1313321), the two chair conformers are the diaxial (aa) and the diequatorial (ee) arrangements.

Computational studies have shown that for cis-2-fluorocyclohexanol in the gas phase, the conformer with an equatorial fluorine and axial hydroxyl group (ea) is predicted to be more stable. researchgate.net However, experimental data in various solvents indicate a preference for the conformer with an axial fluorine and equatorial hydroxyl group (ae). researchgate.net This highlights the significant role of solvent effects, which can be modeled computationally, in dictating conformational equilibrium.

For trans-2-fluorocyclohexanol, theoretical calculations consistently show a strong preference for the diequatorial (ee) conformer over the diaxial (aa) one, largely due to the stabilizing effect of an intramolecular hydrogen bond in the diequatorial arrangement. researchgate.netrsc.org

Ab Initio Methods (e.g., MP2) for Higher Accuracy Calculations

To achieve higher accuracy in conformational energy calculations, ab initio methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2), are often utilized. These methods provide a more refined picture of the subtle energetic differences between conformers.

For cis-2-fluorocyclohexanol, calculations at the MP2/6-311++G(3df,2p) level of theory have been used to determine the relative energies of the conformers in the gas phase. These high-level calculations have been instrumental in understanding the intrinsic preferences of the isolated molecule, which can then be compared with experimental results in solution to tease out solvent effects. researchgate.net A study on cis-2-halocyclohexanols found that in the gas phase, the conformer with an axial hydroxyl and equatorial fluorine (ae) is lower in energy. researchgate.net

| Conformer | Relative Energy (MP2/6-311++G(3df,2p)) |

|---|---|

| ae (axial OH, equatorial F) | 0.00 |

| ea (equatorial OH, axial F) | 0.58 |

Investigation of Intramolecular Hydrogen Bonding and its Energetic Contribution

A key feature influencing the conformational landscape of 2-fluorocyclohexanol is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the electronegative fluorine atom (O-H···F). This interaction is particularly significant in the diequatorial (ee) conformer of the trans isomer. researchgate.netrsc.org

Computational methods are crucial for characterizing and quantifying this bond. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology. researchgate.netnih.gov The presence of a bond critical point (BCP) between the hydroxyl hydrogen and the fluorine atom provides definitive evidence of an interaction. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), offer insight into the strength and nature of the hydrogen bond. Generally, a higher electron density at the BCP indicates a stronger bond.

The energetic contribution of this hydrogen bond is a primary reason for the high stability of the diequatorial conformer of trans-2-fluorocyclohexanol. researchgate.net In non-polar solvents, this stabilization can amount to a significant energetic preference over the diaxial conformer.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Computational chemistry allows for the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov Calculating these frequencies for each stable conformer of 2-fluorocyclohexanol can aid in their experimental identification.

The most notable feature in the IR spectrum related to intramolecular hydrogen bonding is the shift in the O-H stretching frequency. In a conformer where an O-H···F hydrogen bond is present, the O-H stretching vibration is expected to shift to a lower frequency (a red shift) compared to a conformer where it is absent. The magnitude of this shift is often correlated with the strength of the hydrogen bond.

For trans-2-fluorocyclohexanol, theoretical calculations predict a red-shifted O-H frequency for the diequatorial conformer compared to the diaxial one, a finding that is supported by experimental IR spectroscopy. rsc.orgproceedings.science This comparison between theoretical and experimental spectra provides strong evidence for the conformational preferences and the presence of the intramolecular hydrogen bond.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov

Exploration of Potential Energy Surfaces

Molecular dynamics simulations explore the potential energy surface (PES) of a molecule by simulating the motions of its atoms over time based on classical mechanics. For 2-fluorocyclohexanol, MD simulations can reveal the pathways and barriers for the interconversion between different chair conformations (ring flips).

These simulations can be performed in a vacuum to model the intrinsic dynamics of the molecule or in a simulated solvent box to understand how interactions with solvent molecules influence conformational dynamics and preferences. For instance, MD simulations of cis-2-fluorocyclohexanol in explicit solvent have shown that the conformer with an axial fluorine and equatorial hydroxyl group can be slightly favored by hydrogen bonding interactions with the solvent. researchgate.net This computational approach helps to bridge the gap between gas-phase theoretical predictions and experimental observations in solution.

Simulation of Conformational Transitions

The study of conformational transitions in (2-Fluorocyclohexyl)methanol would involve mapping its potential energy surface (PES). The flexible cyclohexyl ring, coupled with the fluoromethyl substituent, allows for a variety of spatial arrangements (conformers). Computational simulations aim to identify the most stable conformers and the energy barriers that separate them.

Researchers would typically employ methods like:

Molecular Mechanics (MM): A starting point using force fields to rapidly explore a wide range of possible conformations.

Quantum Mechanics (QM): More accurate methods, such as Density Functional Theory (DFT), are then used to optimize the geometries of the most promising conformers found via MM. This provides more reliable energy values.

The simulations would identify key structures, such as the chair and boat conformations of the cyclohexane (B81311) ring, and analyze how the axial versus equatorial positions of the fluoro and methanol (B129727) groups affect stability. The results would likely be presented in a data table comparing the relative energies of these conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | 1-Fluoro (axial), 2-Methanol (equatorial) | Data Not Available |

| Chair 2 | 1-Fluoro (equatorial), 2-Methanol (axial) | Data Not Available |

| Chair 3 | 1-Fluoro (axial), 2-Methanol (axial) | Data Not Available |

| Chair 4 | 1-Fluoro (equatorial), 2-Methanol (equatorial) | Data Not Available |

| Twist-Boat | - | Data Not Available |

Computational Analysis of Reaction Pathways and Mechanisms

This section would explore how this compound participates in chemical reactions. Computational methods are essential for visualizing the transformation from reactants to products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a reaction mechanism, chemists must identify the transition state (TS), which is the highest energy point along the reaction path.

Transition State Localization: Algorithms are used to locate the specific geometry of the TS. This is a saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the TS is located, an IRC calculation is performed. This involves tracing the path downhill from the TS on both sides—one direction leading to the reactants and the other to the products. This confirms that the identified TS correctly connects the desired reactants and products.

Free Energy Profile Calculations

Table 2: Hypothetical Free Energy Data for a Reaction Involving this compound

| Species | Gibbs Free Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| Reactants | Data Not Available | Data Not Available |

| Transition State | Data Not Available | |

| Products | Data Not Available | - |

Solvation Models in Computational Studies (e.g., PCM)

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Solvation models account for these effects in computational studies.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) , treat the solvent as a continuous medium with a specific dielectric constant rather than modeling individual solvent molecules. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent.

Explicit Solvation Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation around the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For a study of this compound, a PCM calculation would be crucial for obtaining realistic energy profiles for reactions in common solvents like water or ethanol.

Applications and Utility of 2 Fluorocyclohexyl Methanol As a Synthetic Intermediate and Building Block

Role in the Synthesis of Fluorinated Cyclic Compounds

(2-Fluorocyclohexyl)methanol is a promising precursor for the synthesis of more complex fluorinated cyclic compounds. The presence of the hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for its conversion into other functional groups or for the construction of larger molecular architectures. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions to form bicyclic or spirocyclic fluorinated systems.

Furthermore, the fluorine atom at the 2-position of the cyclohexane (B81311) ring can influence the reactivity and regioselectivity of reactions at other positions on the ring. This directing effect can be exploited to achieve specific substitution patterns that might be difficult to obtain through other synthetic routes. The versatility of this compound as a starting material makes it a valuable tool for accessing a diverse range of fluorinated carbocycles and heterocycles.

Integration into Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, this compound can serve as a key intermediate that introduces a fluorinated cyclohexane moiety into a target molecule. umontreal.cavapourtec.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a fluorinated aliphatic ring, allows for its sequential or orthogonal functionalization. This is particularly advantageous in the synthesis of complex molecules where precise control over the introduction of different fragments is crucial. umontreal.ca

For example, the hydroxyl group can be protected, allowing for modifications on the cyclohexane ring. Subsequently, deprotection of the hydroxyl group would reveal a reactive site for further elaboration. This strategic integration of this compound can streamline synthetic routes and provide efficient access to complex fluorinated targets. The principles of multi-step synthesis, which involve a series of chemical reactions to convert starting materials into a desired product, are well-suited for leveraging the functionalities of this building block. vapourtec.com

Preparation of Functionalized Fluorinated Derivatives

The hydroxyl group of this compound is a versatile functional group that can be readily converted into a wide array of other functionalities. This allows for the preparation of a diverse library of functionalized fluorinated derivatives.

Table 1: Potential Functional Group Transformations of this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Alcohol (-CH₂OH) | Oxidation (e.g., PCC, Swern) | Aldehyde (-CHO) |

| Alcohol (-CH₂OH) | Stronger Oxidation (e.g., KMnO₄) | Carboxylic Acid (-COOH) |

| Alcohol (-CH₂OH) | Tosylation followed by Nucleophilic Substitution | Ether, Ester, Amine, etc. |

| Alcohol (-CH₂OH) | Halogenation (e.g., SOCl₂, PBr₃) | Alkyl Halide (-CH₂X) |

These transformations enable the synthesis of various derivatives such as (2-fluorocyclohexyl)methanamine, 2-fluorocyclohexanecarboxylic acid, and various esters and ethers. Each of these derivatives can, in turn, serve as a building block for the synthesis of more complex molecules with tailored properties.

Use in the Development of Conformationally Restricted Scaffolds

The cyclohexane ring of this compound provides a rigid scaffold that can be used to construct conformationally restricted molecules. The fluorine atom at the 2-position can exert a significant influence on the conformational preference of the cyclohexane ring due to steric and stereoelectronic effects. This conformational control is highly desirable in medicinal chemistry, as it can lead to compounds with enhanced binding affinity and selectivity for biological targets.

By incorporating the (2-fluorocyclohexyl) moiety into larger molecules, chemists can impose specific three-dimensional arrangements of functional groups, which can be crucial for biological activity. The predictable conformational behavior of the fluorinated cyclohexane ring makes this compound an attractive building block for the design of novel therapeutic agents and molecular probes.

Chiral Building Block in Enantioselective Synthesis

This compound possesses two stereocenters, at the carbon atoms bearing the fluorine and the hydroxymethyl group. This means that it can exist as four possible stereoisomers. The enantiomerically pure forms of this compound are valuable chiral building blocks for enantioselective synthesis. nih.govnih.govorganic-chemistry.org The use of such chiral synthons allows for the preparation of enantiomerically pure target molecules, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

The chiral centers in this compound can be used to control the stereochemistry of subsequent reactions, leading to the formation of new stereocenters with a high degree of stereocontrol. This makes it a powerful tool for the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govorganic-chemistry.org

Precursor for Derivatives with Specific Electronic or Steric Properties

The fluorine atom in this compound imparts specific electronic properties to the molecule. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. This can affect properties such as acidity, basicity, and reactivity. The electron-withdrawing nature of fluorine can also influence the stability of adjacent carbocations or carbanions, which can be exploited in synthetic transformations.

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. However, its presence can still influence the steric environment around the cyclohexane ring, affecting the approach of reagents and influencing the stereochemical outcome of reactions. By strategically placing the (2-fluorocyclohexyl)methyl group within a molecule, it is possible to fine-tune its steric and electronic properties to achieve a desired outcome.

Future Research Directions and Unexplored Avenues for 2 Fluorocyclohexyl Methanol

Development of Greener Synthetic Methodologies

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be resource-intensive and generate significant waste. A primary focus of future research will be the development of more environmentally benign synthetic routes to (2-Fluorocyclohexyl)methanol. This involves exploring alternative solvents, reducing the number of synthetic steps, and improving atom economy.

Key research areas will likely include:

Biocatalysis: The use of enzymes to catalyze the fluorination or hydroxymethylation steps could offer high selectivity under mild, aqueous conditions.

Renewable Feedstocks: Investigating pathways that begin from bio-based starting materials rather than petroleum-derived precursors will be a significant step towards sustainability.

Solvent Minimization and Replacement: Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could drastically reduce the environmental impact of the synthesis.

Table 1: Comparison of a Traditional vs. a Hypothetical Greener Synthetic Route for this compound (Note: The data in this table is illustrative and represents a potential future research outcome.)

| Parameter | Traditional Route | Hypothetical Greener Route |

| Starting Material | Petroleum-based | Biomass-derived |

| Solvent | Chlorinated Solvents | Water or Supercritical CO2 |

| Number of Steps | 4-5 | 2-3 |

| Atom Economy | ~40% | >70% |

| Waste Generated | High | Low |

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for the synthesis and functionalization of this compound is a promising research avenue. Future work will likely focus on catalysts that can achieve high efficiency, selectivity, and turnover numbers.

Potential areas for catalytic research include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of specific stereoisomers of this compound is a critical goal for applications in pharmaceuticals and materials science.

Photoredox Catalysis: Light-driven catalytic reactions could enable novel transformations and provide access to new reaction pathways under mild conditions.

Dual Catalysis: The combination of two different catalytic cycles in a single pot could allow for more complex and efficient synthetic sequences.

Advanced Computational Modeling of Complex Systems

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules and reactions. For this compound, advanced computational modeling can provide insights that are difficult to obtain through experimentation alone.

Future computational studies could focus on:

Conformational Analysis: A detailed understanding of the conformational preferences of the different stereoisomers of this compound is crucial for predicting its reactivity and interactions with biological systems.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to map out the energy profiles of potential reaction pathways, aiding in the design of more efficient synthetic routes. emerginginvestigators.orgnih.govmdpi.com

Spectroscopic Prediction: The accurate prediction of NMR, IR, and other spectroscopic properties can assist in the characterization of new derivatives and intermediates. nih.gov

Table 2: Hypothetical Computationally Predicted Properties of this compound Stereoisomers (Note: The data in this table is for illustrative purposes to show the potential output of future computational studies.)

| Stereoisomer | Relative Energy (kcal/mol) | Predicted 19F NMR Shift (ppm) |

| (1R,2R) | 0.00 | -185.2 |

| (1S,2S) | 0.00 | -185.2 |

| (1R,2S) | +1.25 | -192.8 |

| (1S,2R) | +1.25 | -192.8 |

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, scalability, and efficiency. researchgate.netuc.pt The integration of flow chemistry with automated systems represents a significant future direction for the synthesis of this compound and its derivatives.

Key research objectives in this area include:

Development of Continuous Flow Syntheses: Designing and optimizing a continuous flow process for the production of this compound could lead to higher yields and purity.

Automated Reaction Optimization: The use of automated platforms can allow for the rapid screening of a wide range of reaction parameters to identify the optimal conditions.

In-line Analysis and Purification: The integration of analytical techniques and purification modules directly into the flow system can streamline the entire manufacturing process. uc.pt

Discovery of New Reactivity Modes

The unique electronic and steric properties imparted by the fluorine atom can lead to novel reactivity for this compound. Future research will aim to uncover and exploit new reaction pathways that are not accessible to its non-fluorinated counterparts.

Potential areas for the discovery of new reactivity include:

Fluorine-Directed Reactions: The fluorine atom may act as a directing group, influencing the regioselectivity of subsequent transformations on the cyclohexane (B81311) ring.

Intramolecular Transformations: The proximity of the fluorine and hydroxymethyl groups could enable unique intramolecular cyclization or rearrangement reactions.

Late-Stage Functionalization: Developing methods for the selective modification of this compound at a late stage in a synthetic sequence would be highly valuable for the rapid generation of diverse molecular libraries.

Q & A

Q. What are the common synthetic routes for (2-Fluorocyclohexyl)methanol, and how can reaction conditions be optimized for yield?

This compound is typically synthesized via fluorination of cyclohexane derivatives or hydrogenation of fluorinated aromatic precursors. A documented approach involves nucleophilic substitution using fluorinating agents (e.g., KF or Selectfluor) on cyclohexylmethanol derivatives. For example, fluorination of 2-chlorocyclohexylmethanol under anhydrous conditions at 80°C for 12 hours yields ~65% product . Optimization strategies include:

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : NMR confirms fluorine substitution (δ ≈ -180 to -220 ppm for axial fluorine in cyclohexane derivatives). NMR identifies hydroxyl and cyclohexyl proton environments .

- Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H] at m/z 148.1 for CHFO).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Adjust methanol content in the mobile phase to optimize retention times .

Q. What safety protocols are critical when handling this compound in the lab?

While specific toxicity data for this compound is limited, analogous fluorinated alcohols require:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does the stereochemistry of the fluorine substituent influence the reactivity of this compound?